molecular formula C17H19FN2OS B2473241 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 330189-25-8

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2473241
CAS No.: 330189-25-8
M. Wt: 318.41
InChI Key: MCFPRBLYNSDQEF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxypropyl group, and a hexahydroquinazoline-thione core

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinazoline core, followed by the introduction of the fluorophenyl and hydroxypropyl groups. Common reagents used in these reactions include fluorobenzene derivatives, propylene oxide, and various catalysts to facilitate the formation of the thione group. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the hydroxypropyl group can improve its solubility and bioavailability. The hexahydroquinazoline-thione core is crucial for its biological activity, potentially interacting with cellular proteins and affecting various signaling pathways.

Comparison with Similar Compounds

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can be compared with similar compounds such as:

    4-(3-fluorophenylcarbamoyl)phenylboronic acid: This compound also contains a fluorophenyl group but has different functional groups and applications.

    2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-hydroxypropyl)acetamide: Another compound with a fluorophenyl group and hydroxypropyl group, but with distinct chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-13-8-6-12(7-9-13)16-19-17(22)14-4-1-2-5-15(14)20(16)10-3-11-21/h6-9,21H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFPRBLYNSDQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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